molecular formula C19H23N3OS B12019890 4-butoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone CAS No. 769143-70-6

4-butoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone

Cat. No.: B12019890
CAS No.: 769143-70-6
M. Wt: 341.5 g/mol
InChI Key: FBWCDJDQWBYOLK-XSFVSMFZSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-butoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-butoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological macromolecules such as DNA and proteins. This interaction can lead to the inhibition of key enzymes and disruption of cellular processes, resulting in antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The butoxy group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability .

Properties

CAS No.

769143-70-6

Molecular Formula

C19H23N3OS

Molecular Weight

341.5 g/mol

IUPAC Name

1-[(E)-(4-butoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea

InChI

InChI=1S/C19H23N3OS/c1-3-4-12-23-18-10-8-16(9-11-18)14-20-22-19(24)21-17-7-5-6-15(2)13-17/h5-11,13-14H,3-4,12H2,1-2H3,(H2,21,22,24)/b20-14+

InChI Key

FBWCDJDQWBYOLK-XSFVSMFZSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=S)NC2=CC=CC(=C2)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC(=C2)C

Origin of Product

United States

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